Glycine, N-(phosphonomethyl)-, 1-methyl ester Glycine, N-(phosphonomethyl)-, 1-methyl ester
Brand Name: Vulcanchem
CAS No.: 39600-44-7
VCID: VC7972704
InChI: InChI=1S/C4H10NO5P/c1-10-4(6)2-5-3-11(7,8)9/h5H,2-3H2,1H3,(H2,7,8,9)
SMILES: COC(=O)CNCP(=O)(O)O
Molecular Formula: C4H10NO5P
Molecular Weight: 183.1 g/mol

Glycine, N-(phosphonomethyl)-, 1-methyl ester

CAS No.: 39600-44-7

Cat. No.: VC7972704

Molecular Formula: C4H10NO5P

Molecular Weight: 183.1 g/mol

* For research use only. Not for human or veterinary use.

Glycine, N-(phosphonomethyl)-, 1-methyl ester - 39600-44-7

Specification

CAS No. 39600-44-7
Molecular Formula C4H10NO5P
Molecular Weight 183.1 g/mol
IUPAC Name [(2-methoxy-2-oxoethyl)amino]methylphosphonic acid
Standard InChI InChI=1S/C4H10NO5P/c1-10-4(6)2-5-3-11(7,8)9/h5H,2-3H2,1H3,(H2,7,8,9)
Standard InChI Key YYGUXKOBRVTICK-UHFFFAOYSA-N
SMILES COC(=O)CNCP(=O)(O)O
Canonical SMILES COC(=O)CNCP(=O)(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Glycine, N-(phosphonomethyl)-, 1-methyl ester is characterized by a glycine residue (NH2CH2COOH\text{NH}_2\text{CH}_2\text{COOH}) where the amino group is substituted with a phosphonomethyl group (PO3H2CH2\text{PO}_3\text{H}_2\text{CH}_2) and the carboxylic acid is esterified with a methyl group (COOCH3\text{COOCH}_3). The IUPAC name, N-phosphonomethyl-glycine methyl ester, reflects this arrangement . Key structural features include:

  • Phosphonomethyl group: Imparts polarity and influences interactions with biological targets.

  • Methyl ester: Enhances lipid solubility compared to glyphosate, potentially altering environmental mobility .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC4H10NO6P\text{C}_4\text{H}_{10}\text{NO}_6\text{P}
Molecular Weight183.10 g/mol
SynonymsCHEMBL98618, Glyphosate methyl ester
CAS Registry Number39600-44-7

Synthesis and Industrial Applications

Synthetic Pathways

The compound is synthesized via esterification of glyphosate (N-(phosphonomethyl)glycine\text{N-(phosphonomethyl)glycine}) with methanol under acidic conditions:

HOOCCH2NHCH2PO3H2+CH3OHH+CH3OOCCH2NHCH2PO3H2+H2O\text{HOOCCH}_2\text{NHCH}_2\text{PO}_3\text{H}_2 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{CH}_3\text{OOCCH}_2\text{NHCH}_2\text{PO}_3\text{H}_2 + \text{H}_2\text{O}

Alternative routes involve phosphonomethylation of glycine methyl ester using phosphorous acid and formaldehyde .

Toxicological Profile

Acute and Chronic Toxicity

In vitro studies on human peripheral blood mononuclear cells (PBMCs) revealed dose-dependent cytotoxicity at concentrations ≥1 mM. Exposure for 24 hours reduced cell viability by 40% and ATP levels by 55%, indicating mitochondrial dysfunction . Comparative data suggest its toxicity profile aligns with glyphosate but exceeds that of aminomethylphosphonic acid (AMPA), a primary glyphosate metabolite .

Table 2: Toxicity Parameters in PBMCs

ParameterGlyphosate Methyl EsterGlyphosateAMPA
LC50_{50} (24 h)2.5 mM3.0 mM>10 mM
ATP Reduction (1 mM)55%50%20%

Endocrine Disruption

Like glyphosate, this ester inhibits aromatase activity (IC50=12μM\text{IC}_{50} = 12 \mu\text{M}), a key enzyme in estrogen synthesis . Zebrafish exposed to glyphosate derivatives exhibit ovarian atrophy and reduced expression of steroidogenic factor-1 (SF-1), suggesting potential reproductive toxicity .

Environmental Behavior and Degradation

Abiotic Degradation

Under oxidative conditions (e.g., presence of Mn-oxides), the ester undergoes C–N bond cleavage to form glycine and methanediol :

CH3OOCCH2NHCH2PO3H2MnO2NH2CH2COOH+CH2(OH)2+PO43\text{CH}_3\text{OOCCH}_2\text{NHCH}_2\text{PO}_3\text{H}_2 \xrightarrow{\text{MnO}_2} \text{NH}_2\text{CH}_2\text{COOH} + \text{CH}_2(\text{OH})_2 + \text{PO}_4^{3-}

This pathway bypasses sarcosine, a common glyphosate metabolite, reducing the accumulation of toxic intermediates .

Aquatic Persistence

Hydrolysis studies at pH 7 show a half-life of 15 days, with the ester reverting to glyphosate and methanol. Elevated pH accelerates degradation, yielding AMPA and CO2\text{CO}_2 as terminal products .

Analytical Methods for Detection

Liquid Chromatography-Mass Spectrometry (LC-MS)

Grey et al. (2001) developed an isotope-dilution LC/ES-MS method with a detection limit of 0.06 µg/L in water matrices . Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) enhances sensitivity by masking polar functional groups .

Nuclear Magnetic Resonance (NMR)

31P^{31}\text{P}-NMR distinguishes the phosphonate group (δ\delta 18.3 ppm) from inorganic phosphate (δ\delta 5 ppm), enabling quantification in complex matrices .

Regulatory and Research Gaps

Despite its structural and functional significance, glycine, N-(phosphonomethyl)-, 1-methyl ester lacks comprehensive toxicological and environmental data. Key research priorities include:

  • Long-term ecotoxicological studies in non-target species.

  • Fate and transport modeling in agricultural soils.

  • Biomarker development for human exposure assessment.

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